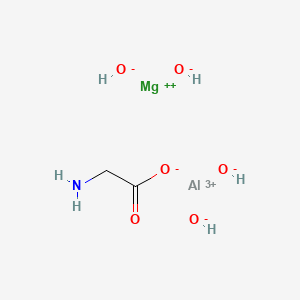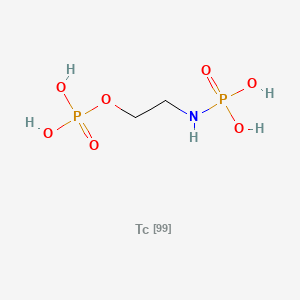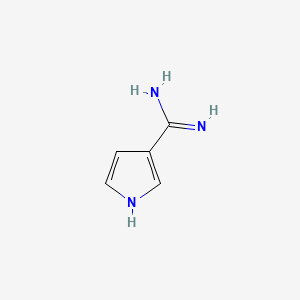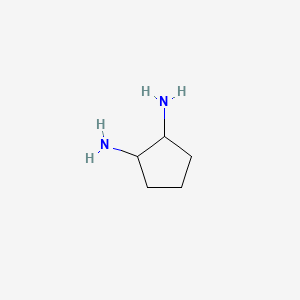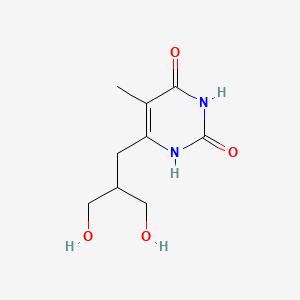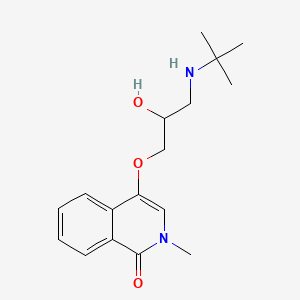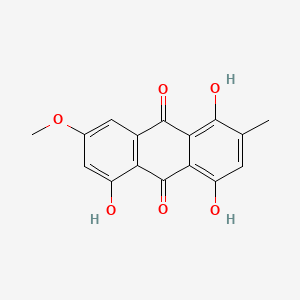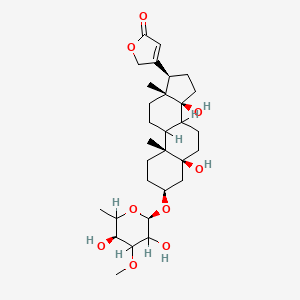![molecular formula C30H50O2 B1201998 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one CAS No. 58262-43-4](/img/structure/B1201998.png)
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one is a triterpenoid compound that belongs to the lanostane family It is characterized by a hydroxyl group at the third carbon and a ketone group at the seventh carbon in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one typically involves the hydrogenation of 3β-acetoxylanost-8-en-7-one. This process can be carried out using lithium in liquid ammonia, followed by catalytic reduction . Another method involves the reduction of 3β-acetoxylanost-8-en-7-one with lead tetra-acetate, which yields 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane as major products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The key steps involve the preparation of the starting material, followed by reduction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 3β-hydroxylanost-8-en-32-al.
Reduction: Reduction of the compound can yield products like 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Substitution: Substitution reactions can occur at the hydroxyl or ketone groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetra-acetate is commonly used for oxidation reactions.
Reduction: Lithium in liquid ammonia is used for reduction reactions.
Major Products Formed:
Oxidation: 3β-hydroxylanost-8-en-32-al.
Reduction: 3β-acetoxylanost-7-ene and 3β,7α-diacetoxylanostane.
Applications De Recherche Scientifique
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one involves its role as an intermediate in the biosynthesis of cholesterol. It acts by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition occurs through a post-transcriptional regulation mechanism, where the compound reduces the translational efficiency of HMGR mRNA .
Comparaison Avec Des Composés Similaires
3β-Hydroxylanost-8-en-32-al: This compound is structurally similar and also plays a role in cholesterol biosynthesis.
3β-Acetoxylanost-8-en-7-one: This is a precursor in the synthesis of 3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one.
3β,7α-Diacetoxylanostane: A product formed from the reduction of this compound.
Uniqueness: this compound is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
58262-43-4 |
|---|---|
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H50O2/c1-19(2)10-9-11-20(3)21-12-17-30(8)26-22(13-16-29(21,30)7)28(6)15-14-25(32)27(4,5)24(28)18-23(26)31/h19-21,24-25,32H,9-18H2,1-8H3 |
Clé InChI |
XTDMMOAGCXHNPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Synonymes |
7-oxo-24,25-dihydrolanosterol 7-oxo-DHL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


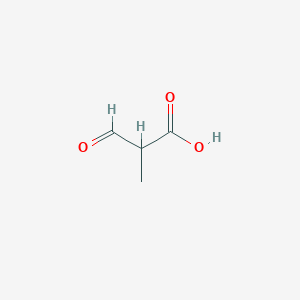
![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

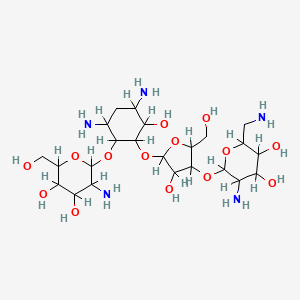
![(5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione](/img/structure/B1201925.png)
